REACTION_CXSMILES
|
C1C[C@@H:5]([NH2:7])[C@H:4](N)CC1.[C:9]1(C=O)[C:18]2C(=CC=CC=2)C=C[CH:10]=1.C1[O:25][C:24]2[CH:26]=[C:27]([CH:30]=O)[CH:28]=[CH:29][C:23]=2[O:22]1.C(C1(C)CCC2CC1C2(C)C)=O>>[C:24]1([C@H:5]([NH2:7])[CH3:4])[C:26]2[C:27](=[CH:30][CH:10]=[CH:9][CH:18]=2)[CH:28]=[CH:29][CH:23]=1.[CH3:26][C:24](=[O:25])[C:23](=[O:22])[CH3:29]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC[C@H]([C@@H](C1)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1OC2=C(O1)C=C(C=C2)C=O
|
Name
|
mesitylaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C1(C2C(C(CC1)C2)(C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
was vacuum-distilled
|
Type
|
CUSTOM
|
Details
|
The Schiff base diimine ligands were prepared
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)[C@@H](C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: EQUIVALENTS |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: EQUIVALENTS |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1C[C@@H:5]([NH2:7])[C@H:4](N)CC1.[C:9]1(C=O)[C:18]2C(=CC=CC=2)C=C[CH:10]=1.C1[O:25][C:24]2[CH:26]=[C:27]([CH:30]=O)[CH:28]=[CH:29][C:23]=2[O:22]1.C(C1(C)CCC2CC1C2(C)C)=O>>[C:24]1([C@H:5]([NH2:7])[CH3:4])[C:26]2[C:27](=[CH:30][CH:10]=[CH:9][CH:18]=2)[CH:28]=[CH:29][CH:23]=1.[CH3:26][C:24](=[O:25])[C:23](=[O:22])[CH3:29]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC[C@H]([C@@H](C1)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1OC2=C(O1)C=C(C=C2)C=O
|
Name
|
mesitylaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C1(C2C(C(CC1)C2)(C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
was vacuum-distilled
|
Type
|
CUSTOM
|
Details
|
The Schiff base diimine ligands were prepared
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)[C@@H](C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: EQUIVALENTS |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: EQUIVALENTS |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |